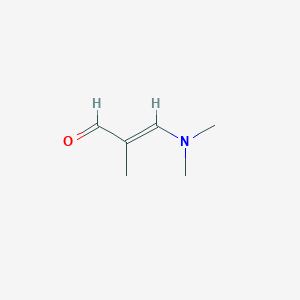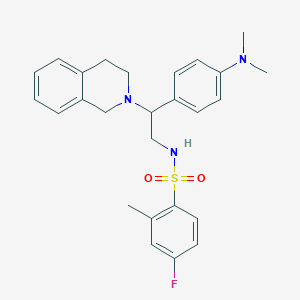![molecular formula C15H17ClO6 B2614797 Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate CAS No. 400086-35-3](/img/structure/B2614797.png)
Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate” is an ester derivative with a chlorophenyl group. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances due to their pleasant smells .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The chlorophenyl group would contribute to the aromaticity of the compound, while the ester and ketone groups would add to its polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Given the presence of polar functional groups in this compound, it’s likely to have some degree of solubility in polar solvents . The chlorophenyl group might also contribute to its lipophilicity .Scientific Research Applications
1. Organic Synthesis and Fluorination
Diethyl 2-alkyl-2-hydroxymalonates undergo reactions predominantly at the ester carbonyl, resulting in a variety of fluorinated compounds when reacted with DAST. These reactions have implications in the synthesis of nucleus- and side-chain polyfluorinated indoles, showcasing the compound's potential in creating complex fluorinated structures. The composition of the reaction products varies based on the conditions, demonstrating the versatility of this compound in organic synthesis (Lepri et al., 2015).
2. Intermediary in Drug Synthesis
Diethyl 2-(2-chloronicotinoyl)malonate serves as an important water-soluble carboxylic acid intermediate in the synthesis of small molecule anticancer drugs. This study emphasizes the compound's role in synthesizing complex pharmaceuticals, with the paper detailing a swift and efficient method for its synthesis, highlighting its significance in drug development (Xiong et al., 2018).
3. Antimicrobial Activity
In the domain of antimicrobial research, derivatives of diethyl 2-(ethoxymethylene)malonate have been synthesized and evaluated for their potency against Helicobacter pylori, a bacterium known to cause ulcers. This study provides a foundation for further exploration into the antimicrobial properties of compounds synthesized using diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate (Khan et al., 2013).
4. Chemical Reaction Mechanisms
The compound is a key participant in complex chemical reactions. For example, reactions involving diphenylamine and diethyl 2-phenylmalonate lead to a series of chemical transformations, culminating in the formation of various products, including 3-chloro-1,3-diphenylquinoline-2,4(1H,3H)-dione. This illustrates the compound's utility in understanding reaction mechanisms and pathways in organic chemistry (Zhou & Li, 2019).
Future Directions
Properties
IUPAC Name |
diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxypropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO6/c1-3-21-13(18)15(20,14(19)22-4-2)9-12(17)10-5-7-11(16)8-6-10/h5-8,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJZWHBQVHWIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)(C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2614715.png)

![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2614717.png)
![N-(4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2614718.png)


![5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2614723.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2614729.png)
![ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2614732.png)

![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2614735.png)

